molecular formula C7H13ClO2 B13429689 (R)-3-(Chloromethyl)hexanoic acid

(R)-3-(Chloromethyl)hexanoic acid

Cat. No.: B13429689
M. Wt: 164.63 g/mol
InChI Key: ZSHCLODTZWKOCD-ZCFIWIBFSA-N
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Description

(R)-3-(Chloromethyl)hexanoic acid (CAS No. 2101641-90-9) is a chiral carboxylic acid derivative characterized by a chloromethyl (-CH2Cl) substituent at the third carbon of a hexanoic acid backbone in the R-configuration. Its molecular formula is C7H13ClO2, with a molecular weight of 164.63 g/mol. This compound is primarily utilized in pharmaceutical research and synthesis, particularly as a chiral building block for drugs like Brivaracetam, where its stereochemistry ensures high enantiomeric purity (>99%) during enzymatic processes.

Properties

Molecular Formula

C7H13ClO2

Molecular Weight

164.63 g/mol

IUPAC Name

(3R)-3-(chloromethyl)hexanoic acid

InChI

InChI=1S/C7H13ClO2/c1-2-3-6(5-8)4-7(9)10/h6H,2-5H2,1H3,(H,9,10)/t6-/m1/s1

InChI Key

ZSHCLODTZWKOCD-ZCFIWIBFSA-N

Isomeric SMILES

CCC[C@H](CC(=O)O)CCl

Canonical SMILES

CCCC(CC(=O)O)CCl

Origin of Product

United States

Preparation Methods

Condensation and Protection Strategy

A patented industrially relevant method involves starting with an (R)-3-protected hydroxymethyl-hexanoic acid (compound III) where the hydroxyl group is protected by a stable protecting group such as benzyl, benzoyl, or tert-butyldimethylsilyl (TBDMS) groups. This compound undergoes condensation with (S)-2-aminobutanamide or its salt in the presence of a condensing agent like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) or dicyclohexylcarbodiimide (DCC) to form an amide (compound IV). The molar ratios and reaction temperatures are carefully controlled to optimize yield and stereochemical integrity:

Parameter Typical Range/Value
Molar ratio (compound III : amine) 1 : 1.2–1.8
Molar ratio (compound III : condensing agent) 1 : 1.2–1.8
Reaction temperature 0 to 30 °C

This step is carried out under mild conditions to prevent racemization and degradation.

Deprotection of Hydroxyl Group

Following amide formation, the protecting group R is removed by chemical methods such as hydrogenolysis, hydrolysis, or photolysis to yield (R)-3-hydroxymethyl-hexanoic acid derivatives (compound V). The choice of deprotection method depends on the protecting group used and the sensitivity of other functional groups in the molecule.

Chlorination to Form (R)-3-(Chloromethyl)hexanoic Acid

The free hydroxyl group in compound V is then reacted with chlorinating agents to replace the hydroxyl with a chlorine atom, forming this compound (compound VI). Common chlorinating reagents include thionyl chloride or other chlorinating agents compatible with the substrate. The reaction is typically performed under controlled temperature to avoid side reactions and preserve stereochemistry. For example, hydrogen chloride generated in situ can be used, but care must be taken due to environmental and equipment corrosion concerns.

An alternative reported method involves the use of hydrogen bromide in acetic acid to prepare the corresponding bromomethyl intermediate, which can be converted to the chloromethyl derivative by subsequent halogen exchange or direct chlorination.

Substitution and Cyclization (Contextual to Brivaracetam Synthesis)

In the context of brivaracetam synthesis, the chloromethyl intermediate undergoes substitution reactions under alkaline conditions to form cyclic structures. While this is beyond the scope of pure this compound preparation, it highlights the utility of the chloromethyl intermediate in further synthetic transformations.

Alternative and Enantioselective Approaches

Chemoenzymatic Synthesis

A chemoenzymatic method has been explored where (R)-3-(acetoxymethyl)hexanoic acid is subjected to enzymatic hydrolysis using lipases or other esterases to achieve enantioselective conversion to the corresponding (R)-alcohol, which can then be converted to the chloromethyl derivative. The enzymatic approach offers mild conditions and high enantiomeric excess but may require longer reaction times and careful solvent selection.

Entry Enzyme Solvent Time (h) Conversion (%) Enantiomeric Excess (ee) Selectivity (E)
1 PFL Toluene 48 62 99% (R) 20
2 PFL Dichloromethane 144 35 81% (S) 15
3 CCL Toluene 24 72 58% (S) 3
4 CAL B Toluene 2 61 5% (R) 1
5 PPL Toluene 192 71 53% (S) 2

(PFL = Propionylase from Pseudomonas fluorescens; CCL = Candida cylindracea lipase; CAL B = Candida antarctica lipase B; PPL = Porcine pancreatic lipase).

Use of Chiral Precursors and Catalysts

Other methods employ chiral starting materials such as (R)-epichlorohydrin or chiral auxiliaries to induce stereoselectivity. For example, (R)-epichlorohydrin can be converted via ring-opening and subsequent functional group transformations to yield this compound intermediates with high enantiomeric purity.

Comparative Summary Table of Key Preparation Steps

Step Description Reagents/Conditions Notes
1. Condensation (R)-3-protected hydroxymethyl-hexanoic acid + (S)-2-aminobutanamide EDCI or DCC, 0–30 °C Avoid racemization, mild temp
2. Deprotection Removal of hydroxyl protecting group Hydrogenolysis/hydrolysis/photolysis Depends on protecting group
3. Chlorination Hydroxyl to chloromethyl substitution Thionyl chloride or HCl-based reagents Control temperature, environmental concerns
4. Enzymatic hydrolysis (alt) Conversion of acetoxymethyl to hydroxymethyl Lipases in organic solvents High ee, longer times
5. Chiral precursor approach Use of (R)-epichlorohydrin and ring-opening NaCN, CuI catalysis, reductive steps High enantioselectivity

Research and Industrial Considerations

  • The patented methods emphasize avoiding chiral preparative chromatographic separation, which is costly and inefficient for scale-up.
  • Environmental and safety concerns arise from the use of thionyl chloride due to generation of HCl and SO2 gases.
  • Enzymatic methods provide greener alternatives but may be limited by substrate scope and reaction time.
  • Industrial processes optimize molar ratios, temperature, and solvent to balance yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

®-3-(Chloromethyl)hexanoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines, alcohols, or thiols to form corresponding derivatives.

    Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized products.

    Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN) in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Major Products Formed

    Substitution: Formation of amides, esters, or thioethers.

    Oxidation: Formation of hexanoic acid derivatives.

    Reduction: Formation of ®-3-methylhexanoic acid.

Scientific Research Applications

(R)-3-(Chloromethyl)hexanoic acid is a chiral compound with a chloromethyl group attached to the third carbon of a hexanoic acid chain. It has a molecular formula of C7H13ClO2 and a molecular weight of 164.63 g/mol . The presence of chlorine introduces unique reactivity and potential biological activity, which can be exploited in various applications, particularly in pharmaceuticals and chemical synthesis.

Synthesis of Brivaracetam

This compound is a key intermediate in the synthesis of brivaracetam, an anticonvulsant medication used to treat epilepsy .

Several synthetic approaches utilize this compound or its derivatives:

  • One method involves using (R)-3-(methoxycarbonyl)hexanoic acid to minimize racemization and increase chemical purity during brivaracetam synthesis .
  • (R)-3-(Chloromethyl)-hexanoyl chloride, derived from this compound, has also been utilized as an advanced intermediate of brivaracetam .

Potential Applications

This compound has potential applications in several fields:

  • Pharmaceuticals The unique reactivity of the chlorine atom allows for modification and incorporation into more complex molecules.
  • Chemical Synthesis It can be used as a building block in the synthesis of various organic compounds.
  • Interaction Studies Investigating interactions with enzymes or receptors could reveal insights into biological mechanisms. These studies aim to understand how this compound interacts at a molecular level, which could inform its potential therapeutic uses or toxicity profiles.

Reactions in Organic Chemistry

Mechanism of Action

The mechanism of action of ®-3-(Chloromethyl)hexanoic acid involves its interaction with various molecular targets. The chloromethyl group can undergo nucleophilic substitution reactions, leading to the formation of covalent bonds with nucleophiles. This reactivity is exploited in synthetic chemistry to modify molecules and create new compounds with desired properties.

Comparison with Similar Compounds

Structural Analogues and Their Properties

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Applications/Properties References
This compound Chloromethyl (R) C7H13ClO2 164.63 Chiral drug synthesis, enzymatic resolution
3-Hydroxyhexanoic acid Hydroxyl (-OH) C6H12O3 132.16 Biomarker for metabolic disorders (e.g., diabetic ketoacidosis)
(R)-3-(Hydroxymethyl)hexanoic acid Hydroxymethyl (-CH2OH) (R) C7H14O3 146.18 Intermediate in chiral synthesis, hydrogen-bonding interactions
3-Methylhexanoic acid Methyl (-CH3) C7H14O2 130.18 Flavor compounds, industrial solvents
(S)-3-(2-Methoxy-2-oxoethyl)hexanoic acid Methoxy-oxoethyl (S) C9H16O4 188.22 Precursor in enzymatic synthesis of pyrrolidinones

Key Research Findings

Chloromethyl vs. Hydroxymethyl Groups: The chloromethyl group in this compound enhances its reactivity in alkylation and coupling reactions compared to hydroxyl or hydroxymethyl derivatives. In contrast, hydroxymethyl derivatives like (R)-3-(Hydroxymethyl)hexanoic acid are less reactive but participate in hydrogen bonding, influencing solubility and stability.

Stereochemical Influence: The R-configuration of this compound is critical in enzymatic synthesis. For example, Novozyme’s Promea® enzyme selectively processes the S-enantiomer of 3-(2-methoxy-2-oxoethyl)hexanoic acid, highlighting the importance of stereochemistry in achieving high chiral purity during drug development.

Biological and Industrial Applications: Hexanoic Acid Derivatives in Flavors: 3-Methylhexanoic acid and linear-chain hexanoic acids are used in food flavoring but can impart rancid flavors at high concentrations. Diagnostic Biomarkers: 3-Hydroxyhexanoic acid accumulates in mitochondrial fatty acid oxidation disorders, making it a diagnostic marker.

Physicochemical and Functional Contrasts

  • Reactivity : Chloromethyl derivatives are more electrophilic, enabling nucleophilic substitution reactions, whereas hydroxylated analogs are prone to oxidation or esterification.
  • Solubility : Hydroxyl and hydroxymethyl groups improve aqueous solubility compared to chloromethyl or methyl groups.
  • Thermal Stability : Chlorinated compounds generally exhibit higher thermal stability due to stronger C-Cl bonds.

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for enantioselective preparation of (R)-3-(Chloromethyl)hexanoic acid?

  • Answer: The synthesis of this compound typically involves asymmetric alkylation or enzymatic resolution. For example, chiral auxiliaries like Evans oxazolidinones can direct stereochemistry during alkylation of hexanoic acid derivatives. Alternatively, lipase-mediated kinetic resolution of racemic precursors (e.g., ester hydrolysis) can yield the (R)-enantiomer with high enantiomeric excess (ee) . Chlorination of a hydroxymethyl intermediate using thionyl chloride (SOCl₂) or PCl₃ under controlled conditions introduces the chloromethyl group while retaining stereochemical integrity .

Q. Which analytical techniques are most effective for determining the enantiomeric excess and structural integrity of this compound?

  • Answer:

  • Chiral HPLC : Columns such as Chiralpak IA or IB resolve enantiomers using hexane/isopropanol mobile phases with 0.1% trifluoroacetic acid, achieving baseline separation .
  • NMR with Chiral Solvating Agents : Eu(hfc)₃ or other lanthanide shift reagents induce distinct chemical shifts for (R) and (S) configurations in ¹H/¹³C NMR .
  • Polarimetry : Specific rotation measurements ([α]D²⁵) correlate with ee when compared to literature values .
  • X-ray Crystallography : Definitive confirmation of absolute configuration via single-crystal analysis .

Advanced Research Questions

Q. How does the chloromethyl group in this compound influence its reactivity in nucleophilic substitution reactions under varying conditions?

  • Answer: The chloromethyl moiety is highly reactive toward nucleophiles (e.g., amines, thiols) but is sensitive to hydrolysis. In polar aprotic solvents (DMF, DMSO), SN2 reactions dominate, yielding substituted derivatives (e.g., azides, thioethers). However, in aqueous or protic solvents (ethanol, water), competing hydrolysis to the hydroxymethyl derivative occurs. Catalysts like tetrabutylammonium bromide (TBAB) enhance SN2 efficiency by stabilizing transition states . Regioselectivity is influenced by steric hindrance; bulky nucleophiles favor attack at the less hindered terminal carbon .

Q. What strategies can mitigate competing elimination reactions during functionalization of this compound in complex molecule synthesis?

  • Answer: Elimination to form alkenes (via E2) is minimized by:

  • Low-Temperature Reactions : Conducting substitutions at 0–5°C reduces thermal activation of elimination pathways.
  • Bulky Bases : Using DBU instead of NaOH/KOH suppresses dehydrohalogenation.
  • Anchimeric Assistance : Introducing electron-withdrawing groups (e.g., esters) adjacent to the chloromethyl group stabilizes transition states toward substitution .

Q. How can this compound serve as a chiral building block in the synthesis of bioactive molecules?

  • Answer: The compound’s reactive chloromethyl group and stereocenter enable its use in:

  • Peptide Mimetics : Coupling with amino acids via amide bonds to create non-natural peptide backbones.
  • Prodrugs : Conversion to esters or thioesters for targeted drug delivery.
  • Catalyst Ligands : Coordination to transition metals (e.g., Ru, Pd) in asymmetric catalysis .

Q. How can contradictory data on regioselectivity in nucleophilic substitutions of this compound be resolved?

  • Answer: Discrepancies in literature (e.g., SN1 vs. SN2 dominance) are addressed through:

  • Isotopic Labeling : Using ¹³C/²H-labeled substrates to track mechanistic pathways via NMR or mass spectrometry .
  • Computational Modeling : DFT calculations (e.g., Gaussian 16) predict transition-state energies and regioselectivity under varying solvents/nucleophiles .
  • Kinetic Isotope Effects (KIE) : Comparing kH/kD ratios distinguishes between concerted (SN2) and stepwise (SN1) mechanisms .

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